2-hydroxy-9H-thioxanthen-9-one

Photopolymerization LED curing Copolymerizable photoinitiator

2-Hydroxy-9H-thioxanthen-9-one (CAS 31696-67-0), also known as 2-hydroxythioxanthone (ITX), is a core member of the thioxanthone class of Type II photoinitiators. This tricyclic aromatic ketone (C₁₃H₈O₂S; MW: 228.27 g/mol) absorbs UV light and generates reactive species to initiate free-radical polymerization, functioning primarily via hydrogen abstraction from co-initiators such as amines.

Molecular Formula C13H8O2S
Molecular Weight 228.27
CAS No. 31696-67-0
Cat. No. B2895494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-9H-thioxanthen-9-one
CAS31696-67-0
Molecular FormulaC13H8O2S
Molecular Weight228.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O
InChIInChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
InChIKeyANHLDZMOXDYFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Hydroxy-9H-thioxanthen-9-one (CAS 31696-67-0) for Photopolymerization and Chemical Biology Research


2-Hydroxy-9H-thioxanthen-9-one (CAS 31696-67-0), also known as 2-hydroxythioxanthone (ITX), is a core member of the thioxanthone class of Type II photoinitiators. This tricyclic aromatic ketone (C₁₃H₈O₂S; MW: 228.27 g/mol) absorbs UV light and generates reactive species to initiate free-radical polymerization, functioning primarily via hydrogen abstraction from co-initiators such as amines [1]. Beyond its established role in UV-curable inks and coatings, the compound serves as a critical precursor for synthesizing multifunctional photoinitiators and bioactive thioxanthone derivatives [2]. Its 2-hydroxy substitution provides a chemically versatile handle that distinguishes it from non-functionalized thioxanthones, enabling both enhanced solubility and derivatization [3].

Why Generic Substitution Fails: Critical Differentiation of 2-Hydroxy-9H-thioxanthen-9-one (31696-67-0) vs. Unsubstituted Thioxanthones


Attempts to substitute 2-hydroxy-9H-thioxanthen-9-one with unsubstituted thioxanthone (TX) or other simple TX derivatives in photopolymerization and chemical biology applications frequently lead to suboptimal performance or complete experimental failure. The presence and position of the hydroxyl group fundamentally alter three critical parameters: (1) absorption characteristics due to the electron-donating nature of the 2-hydroxy substituent, which red-shifts the absorption profile compared to TX [1]; (2) solubility profile, with 2-hydroxy-TX exhibiting distinct polarity that affects both formulation compatibility and extractability in biological assays ; and (3) chemical reactivity as a synthetic building block, where the phenolic hydroxyl serves as a nucleophilic site for functionalization—a feature absent in TX and regioisomerically different in 1- or 4-hydroxy analogs. These differences translate directly to measurable performance gaps in polymerization kinetics and bioactivity, as detailed in the evidence guide below.

Quantitative Performance Evidence: 2-Hydroxy-9H-thioxanthen-9-one (31696-67-0) vs. Structural Analogs


Photopolymerization Reactivity: 2-Hydroxy-Thioxanthone (TX1) Matches Reference Isopropyl Thioxanthone under LED Excitation

In a direct head-to-head comparison of novel thioxanthone-functionalized methacrylates, 2-hydroxy thioxanthone (designated TX1) exhibited polymerization reactivity equivalent to the industry-standard reference compound isopropyl thioxanthone (ITX) when evaluated under LED exposure at 385 nm and 405 nm using real-time FTIR. The study synthesized TX1-derived copolymerizable photoinitiators and benchmarked their performance against the reference [1].

Photopolymerization LED curing Copolymerizable photoinitiator

Solubility and Derivatization Advantage: 2-Hydroxy-Thioxanthone Enables Water-Soluble Photoinitiator Synthesis

2-Hydroxy-thioxanthone (TX1) was utilized as the starting material for the synthesis of a water-soluble thioxanthone derivative, TX2 (2-hydroxy-3-(9-oxo-9H-thioxanthen-2-yloxy)-propyl-trimethyl-ammonium chloride). The resulting TX2 exhibited markedly improved water solubility and photosensitivity compared to the commercial α-hydroxyketone photoinitiator Irgacure 184D [1]. This derivatization is enabled specifically by the nucleophilic 2-hydroxy group; unsubstituted thioxanthone lacks this reactive site for aqueous solubilization [2].

Water-soluble photoinitiator Derivatization Formulation

Enantioselective P-Glycoprotein Modulation: Thioxanthone Derivatives with Aminated Substituents

Chiral aminated thioxanthones (ATxs 1–8), synthesized from thioxanthone precursors including 2-hydroxy derivatives, demonstrated P-glycoprotein (P-gp) modulatory activity with enantioselective effects in Caco-2 cell assays. At 20 µM, all tested compounds significantly decreased intracellular accumulation of the P-gp fluorescent substrate rhodamine 123 within 60 minutes compared to control cells, indicating increased efflux activity. Notably, ATx 2 (−) was the only derivative that significantly increased P-gp expression after 24-hour incubation, while its enantiomer ATx 1 (+) did not [1]. In a related xanthone/thioxanthone analog study, compound 13 (3-(3-chloro-2-hydroxypropoxy)-1-hydroxy-9H-thioxanthen-9-one) increased daunomycin accumulation by 707% and decreased efflux by 66% compared to daunomycin alone [2].

P-glycoprotein Multidrug resistance Chiral modulation

Synthetic Versatility: 2-Hydroxy-Thioxanthone as Key Intermediate for Multifunctional and Polymeric Photoinitiators

2-Hydroxythioxanthone serves as a nucleophilic substrate for urethanation reactions with isocyanate-functionalized (meth)acrylates. Patents describe its reaction with (meth)acryloyloxymethyl isocyanate at NCO:OH molar ratios of 1:1 to 1:5, conducted at 0–200°C for 2–20 hours, to produce photocurable thioxanthone-based urethane derivatives [1]. Additionally, 2-hydroxy-9H-thioxanthen-9-one is a precursor for polyester-type polymeric thioxanthone photoinitiators, enabling the creation of macromolecular initiators with reduced migration and improved compatibility .

Synthetic building block Polymeric photoinitiator Urethanation

Recommended Research and Industrial Applications for 2-Hydroxy-9H-thioxanthen-9-one (CAS 31696-67-0)


LED-Curable Coating and Ink Formulation Development

Utilize 2-hydroxy-9H-thioxanthen-9-one as a starting material for synthesizing copolymerizable photoinitiators for LED-curable acrylate systems. The compound's reactivity profile, comparable to isopropyl thioxanthone under 385–405 nm LED exposure, ensures efficient photopolymerization without compromising cure speed [1].

Synthesis of Water-Soluble and Low-Migration Photoinitiators

Leverage the nucleophilic 2-hydroxy group for derivatization into water-soluble thioxanthone photoinitiators (e.g., quaternary ammonium derivatives) and polymeric/macromolecular photoinitiators. This enables aqueous UV-curing formulations and low-migration coatings suitable for food-contact packaging and biomedical device manufacturing [1].

Chemical Biology: Development of Chiral P-Glycoprotein Modulators

Employ 2-hydroxy-9H-thioxanthen-9-one as a scaffold for synthesizing chiral aminated thioxanthones and related analogs. These derivatives demonstrate enantioselective P-gp modulation in Caco-2 cell assays, making them valuable tools for studying multidrug resistance mechanisms and developing oral absorption enhancers for anticancer therapeutics [1][2].

Preparation of Multifunctional and Urethane-Modified Photoinitiators

React 2-hydroxythioxanthone with isocyanate-functionalized (meth)acrylates to produce urethane-linked photocurable monomers. These derivatives integrate the thioxanthone chromophore directly into the polymer backbone, minimizing initiator migration in cured films and improving long-term material stability [1].

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